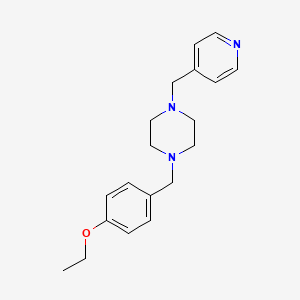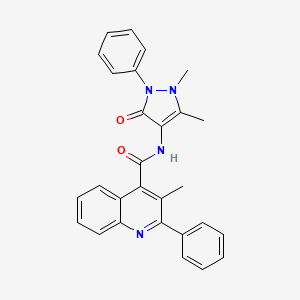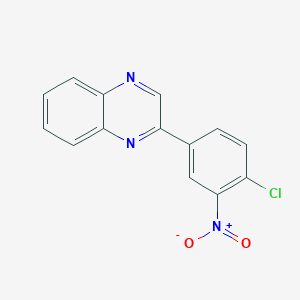![molecular formula C18H14F5N7 B10888543 2-[5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10888543.png)
2-[5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound. It features a unique structure combining pyrazolo, pyrimidine, triazolo, and quinazoline moieties.
Preparation Methods
The synthesis of 2-[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves multiple steps. One common synthetic route includes the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazolo and pyrimidine rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Scientific Research Applications
2-[5-METHYL-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways involving kinases.
Medicine: Its potential as a kinase inhibitor makes it a candidate for developing anticancer drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation. This mechanism is particularly effective in targeting cancer cells, which often exhibit dysregulated CDK2 activity .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine and triazolo[1,5-c]quinazoline derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their biological activity and specificity. For example, compounds with different substituents at the 5-methyl or 7-pentafluoroethyl positions may exhibit different kinase inhibition profiles .
Properties
Molecular Formula |
C18H14F5N7 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-[5-methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14F5N7/c1-9-6-13(17(19,20)18(21,22)23)30-14(25-9)7-12(27-30)15-26-16-10-4-2-3-5-11(10)24-8-29(16)28-15/h2-5,7-9,13,25H,6H2,1H3 |
InChI Key |
UMPHELBSLIYUCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=CC(=N2)C3=NN4C=NC5=CC=CC=C5C4=N3)N1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Nitrobenzoyl)oxy]phenyl 4-nitrobenzoate](/img/structure/B10888469.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10888472.png)


![1-cyclopropyl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10888505.png)
amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B10888511.png)
![1-{3-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}ethanone](/img/structure/B10888512.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10888513.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B10888520.png)
![7-(difluoromethyl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10888521.png)
![3-(4-methoxyphenyl)-6-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10888528.png)
![3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B10888536.png)
